1H-Imidazole-2-carbothioamide
Overview
Description
1H-Imidazole-2-carbothioamide is a chemical compound with the molecular formula C4H6N2S . It has a molecular weight of 127.17 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazoles, including 1H-Imidazole-2-carbothioamide, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-2-carbothioamide consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom .Physical And Chemical Properties Analysis
1H-Imidazole-2-carbothioamide is a powder that is stored at room temperature . It has a molecular weight of 127.17 .Scientific Research Applications
Synthesis Methods and Properties
- Stereoselective Metal-Free Reaction : A study by Trofimov et al. (2012) demonstrated the synthesis of N-(Z)-(2-Cyano-1-phenylethenyl)imidazole-2-carbothioamides through a catalyst- and solvent-free reaction involving 1-substituted imidazoles and isothiocyanates. This method produced high yields under mild conditions.
- Thiosemicarbazone Derivatives Synthesis : Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing the benzimidazole moiety, which involved the use of 1H-benzo[d]imidazol-2-yl ethanol and thiosemicarbazides. These compounds were then evaluated for their anti-malarial properties (Divatia et al., 2014).
Biological Activities
- Antioxidant and Antibacterial Potential : A study by Aziz et al. (2020) reported on the synthesis and evaluation of N‐acyl‐1H‐imidazole‐1‐carbothioamides. These compounds exhibited excellent antioxidant activity, moderate antibacterial and antifungal potential, and high biocompatibility against human red blood cells (Aziz et al., 2020).
- Antidepressant Activity : Mathew et al. (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which showed potential as antidepressant medications in preclinical evaluations (Mathew et al., 2014).
- Anticonvulsant Properties : Bhrigu et al. (2012) designed and synthesized benzimidazole derivatives containing 1H-imidazole-2-carbothioamide moiety, demonstrating potent anticonvulsant results in preclinical models (Bhrigu et al., 2012).
Chemical Properties and Reactions
- Oxidative Dimerization : Yoshimura et al. (2014) studied the oxidative dimerization of carbothioamides using Oxone, leading to efficient synthesis of 1,2,4-thiadiazoles (Yoshimura et al., 2014).
- Imidazole N-Oxides and Heterocyclic Synthesis : Mlostoń et al. (2016) discussed the applications of 2-unsubstituted 1H-imidazole 3-oxides in the synthesis of complex systems containing an imidazole moiety. These compounds are used in diverse reactions like isomerization, [3+2]-cycloadditions, and sulfur transfer reactions (Mlostoń et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1H-imidazole-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLSRXJCBEPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594402 | |
Record name | 1H-Imidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-carbothioamide | |
CAS RN |
438554-23-5 | |
Record name | 1H-Imidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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